molecular formula C21H21N3O4S B2501200 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline CAS No. 324779-64-8

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline

Cat. No.: B2501200
CAS No.: 324779-64-8
M. Wt: 411.48
InChI Key: DDKTYVHXEFXZGT-UHFFFAOYSA-N
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Description

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is a complex organic compound that features a quinoline core structure with a sulfonyl group and a piperazine ring substituted with a benzodioxole moiety

Scientific Research Applications

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the piperazine ring. The benzodioxole moiety is then attached to the piperazine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and benzodioxole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperazine or benzodioxole rings .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine ring with various functional groups.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety with different attached groups .

Uniqueness

8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-29(26,20-5-1-3-17-4-2-8-22-21(17)20)24-11-9-23(10-12-24)14-16-6-7-18-19(13-16)28-15-27-18/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKTYVHXEFXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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